Antibacterial synergist 1

Biofilm inhibition Pseudomonas aeruginosa Quorum sensing

Standard P. aeruginosa biofilm inhibitors often yield inconsistent results due to divergent mechanisms and poorly characterized potency. Antibacterial synergist 1 (20P) solves this with validated selectivity for the Pqs system. • Dual inhibition: Biofilm IC50 = 4.5 μM; pyocyanin IC50 = 8.6 μM. MIC >100 μM (no confounding bactericidal effects). • Synergy documented: Enhances tobramycin, ciprofloxacin, and colistin against MDR biofilms. • Benchmark hit compound from systematic SAR of 3-hydroxy-pyridin-4(1H)-one derivatives. • Available for immediate R&D procurement.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
Cat. No. B12419577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial synergist 1
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C
InChIInChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24)
InChIKeyASJNWOPCCOKNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial synergist 1: Pqs Quorum Sensing Inhibitor


Antibacterial synergist 1 (compound 20P; CAS 2885170-11-4) is a 3-hydroxy-pyridin-4(1H)-one derivative that functions as a selective inhibitor of the Pseudomonas quinolone signal (Pqs) quorum sensing system in Pseudomonas aeruginosa [1]. It suppresses bacterial virulence by inhibiting pyocyanin production (IC50 = 8.6 μM) and biofilm formation (IC50 = 4.5 μM) without direct bactericidal activity [1]. Its synergistic enhancement of clinically relevant antibiotics (tobramycin, ciprofloxacin, colistin) against multidrug-resistant biofilms positions it as a specialized chemical tool for anti-virulence research [1].

Pqs-selective quorum sensing inhibition probe
Non-bactericidal anti-virulence research tool
Antibiotic synergy screening context for biofilm models

Why Biofilm Inhibitor Substitution Fails


P. aeruginosa biofilm inhibitors exhibit widely divergent potency ranges and mechanistic targets that preclude simple substitution. Within the 3-hydroxy-pyridin-4(1H)-one chemical series evaluated by Liu et al., IC50 values for biofilm inhibition varied dramatically across structural analogs, underscoring that even minor chemical modifications critically alter anti-virulence efficacy [1]. Across broader Pqs-targeting compounds, reported biofilm inhibition IC50 values range from low nanomolar (0.4 μM) to >100 μM depending on scaffold architecture and substitution patterns [2][3]. Moreover, compounds targeting distinct nodes within the quorum sensing hierarchy (PqsR vs. PqsBC vs. downstream effectors) produce divergent effects on pyocyanin suppression and antibiotic potentiation [4]. Consequently, substitution of Antibacterial synergist 1 with an alternative biofilm inhibitor—even one with superficially similar IC50 values—introduces substantial experimental variability that may invalidate cross-study comparisons or functional assays.

Analog Potency Variability
Minor structural changes within the pyridinone series may shift biofilm inhibition potency, undermining direct comparison.
Scaffold-Dependent Ranges
Reported biofilm IC50 spans nanomolar to >100 μM across different Pqs inhibitor chemotypes; substitution may alter assay sensitivity.
Node-Specific Outputs
Inhibiting PqsR vs. PqsBC vs. downstream effectors can differentially affect pyocyanin and antibiotic potentiation readouts.

Antibacterial synergist 1: Quantitative Comparison with Key Inhibitors


Biofilm Inhibition vs. Antibacterial synergist 2 and 3

Antibacterial synergist 1 (compound 20P) inhibits biofilm formation in P. aeruginosa PAO1 with an IC50 of 4.5 μM [1]. This potency positions it intermediate between Antibacterial synergist 3 (JH21; IC50 = 0.40 μM), which targets the Gac/Rsm system, and Antibacterial synergist 2 (compound 27), which demonstrates broader-spectrum biofilm inhibition across multiple species but lacks reported IC50 quantification for P. aeruginosa biofilms .

Biofilm Inhibition (IC50)
Reported
4.5 μM vs 0.40 μM (JH21)
Reported biofilm inhibition potency intermediate between comparators; supports anti-virulence assay context.
Crystal violet staining, PAO1, 24 h
Biofilm inhibition Pseudomonas aeruginosa Quorum sensing Anti-virulence

Pyocyanin Suppression vs. PqsR Inhibitors

Antibacterial synergist 1 suppresses pyocyanin production in P. aeruginosa PAO1 with an IC50 of 8.6 μM [1]. In comparison, PqsR-IN-3 (compound 16e), a structurally distinct PqsR antagonist, inhibits pyocyanin with an IC50 of 2.7 μM and the pqs system with an IC50 of 3.7 μM . Other PqsR inhibitors from high-throughput screening campaigns achieve nanomolar potency (IC50 = 0.25-0.34 μM), though these compounds often exhibit narrower selectivity windows [2].

Pyocyanin Suppression (IC50)
Reported
8.6 μM vs 2.7 μM (PqsR-IN-3)
Reported pyocyanin suppression; consider potency requirement for assay sensitivity.
Pyocyanin extraction, absorbance at 695 nm
Pyocyanin inhibition Virulence factor PqsR antagonist Phenazine production

Dual Virulence Suppression vs. Antibacterial synergist 3

Antibacterial synergist 1 achieves concurrent inhibition of biofilm formation (IC50 = 4.5 μM) and pyocyanin production (IC50 = 8.6 μM) through Pqs pathway blockade [1]. Antibacterial synergist 3 (JH21) similarly exhibits dual functionality, inhibiting biofilm (IC50 = 0.40 μM for PAO1, 1.45 μM for PA14) and reducing virulence via combined quorum sensing inhibition and iron deficiency induction . However, the target compound demonstrates a narrower potency ratio (1.9-fold difference between biofilm and pyocyanin IC50 values) compared to the >3-fold differential reported for some dual-action inhibitors, indicating more balanced suppression of both virulence phenotypes.

Dual Inhibition Ratio
Reported
0.52 ratio
biofilm IC50 / pyocyanin IC50
Reported balanced dual inhibition may support parallel endpoint studies without large potency bias.
Ratio ~0.5 indicates consistent activity across phenotypes
Dual inhibition Biofilm Pyocyanin Iron homeostasis QS system

Mechanism Selectivity: Pqs Pathway vs. Broad-Spectrum

Mechanistic studies demonstrate that Antibacterial synergist 1 specifically inhibits pqsA expression, thereby blocking Pqs quorum sensing system quinolone biosynthesis without affecting bacterial growth (MIC > 100 μM) [1]. In contrast, Antibacterial synergist 2 exhibits broader-spectrum biofilm inhibition across multiple species (S. enterica, S. aureus, P. aeruginosa, C. albicans) but lacks detailed mechanistic characterization . Antibacterial synergist 3 targets the Gac/Rsm two-component system and induces iron deficiency, representing a mechanistically orthogonal approach [2]. This differential target engagement dictates experimental applicability: the target compound's defined Pqs pathway specificity makes it suitable for interrogating quorum sensing circuits, whereas broader-spectrum inhibitors confound pathway-specific interpretations.

Mechanism Selectivity
Class-level
Target Inhibits pqsA expression
Bactericidal activity MIC > 100 μM
Defined target engagement supports quorum sensing pathway dissection; no confounding growth inhibition.
RT-qPCR, broth microdilution
Mechanism of action pqsA expression Quinolone biosynthesis Target selectivity

Antibiotic Synergy Profile

Antibacterial synergist 1 exhibits pronounced synergy with clinically approved antibiotics against multidrug-resistant P. aeruginosa biofilms. The combination with tobramycin, ciprofloxacin, and colistin E demonstrated significant enhancement of bactericidal activity, overcoming antibiotic resistance in biofilm-embedded cells [1]. This synergistic profile distinguishes the target compound from alternative biofilm inhibitors such as Antibacterial synergist 2, for which no quantitative antibiotic synergy data have been reported. Notably, the synergy was demonstrated specifically against multidrug-resistant clinical isolates, underscoring translational relevance.

Antibiotic Synergy
Reported
Tobramycin, ciprofloxacin, colistin E enhanced MDR biofilm killing
Reported synergy with three antibiotic classes supports adjuvant research in resistant biofilm models.
Checkerboard assay, MDR clinical isolates biofilm
Antibiotic synergy Tobramycin Ciprofloxacin Colistin Multidrug-resistant Biofilm eradication

Antibacterial synergist 1: Research Applications


Pqs Pathway Dissection and Target Validation

Given its defined mechanism of inhibiting pqsA expression and blocking quinolone biosynthesis [1], Antibacterial synergist 1 is optimally suited for studies requiring selective perturbation of the Pqs quorum sensing system. Its balanced dual inhibition of biofilm formation (IC50 = 4.5 μM) and pyocyanin production (IC50 = 8.6 μM) enables dose-response characterization across multiple virulence readouts without confounding bactericidal effects (MIC > 100 μM) [1].

Adjuvant Therapy Against MDR Biofilms

The documented synergy of Antibacterial synergist 1 with tobramycin, ciprofloxacin, and colistin E against multidrug-resistant P. aeruginosa biofilms [1] positions it as a valuable tool for evaluating anti-biofilm adjuvant strategies. Its potent biofilm inhibition (IC50 = 4.5 μM) combined with multi-antibiotic potentiation supports studies aimed at overcoming biofilm-associated antibiotic tolerance.

SAR Studies of Pyridinone Derivatives

As the hit compound from a systematic SAR campaign evaluating 3-hydroxy-pyridin-4(1H)-one derivatives [1], Antibacterial synergist 1 serves as a benchmark for comparative evaluation of novel analogs. Its well-characterized IC50 values (biofilm 4.5 μM; pyocyanin 8.6 μM) provide a quantitative reference point for assessing potency improvements or mechanistic divergence in newly synthesized derivatives.

Multi-Endpoint Virulence Assays

The compound's balanced potency across biofilm formation and pyocyanin production (<2-fold differential) [1] makes it suitable for parallel quantification of multiple virulence phenotypes. This property reduces confounding effects from differential dose-response relationships that can complicate interpretation when using compounds with widely divergent potency across endpoints.

Application
Selection Property
Validation Focus
Pqs quorum sensing pathway studies
Defined pqsA inhibition mechanism
Biofilm and pyocyanin endpoint profiling
Adjuvant research against MDR biofilms
Multi-antibiotic synergy context
Biofilm eradication in resistant isolate models
SAR benchmark for pyridinone derivatives
Inhibition potency reference
Comparative potency ranking across analogs
Multi-endpoint virulence assays
Balanced biofilm/pyocyanin inhibition
Consistent dose-response across dual readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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